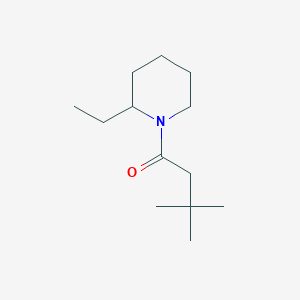
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one, commonly known as EPH, is a synthetic compound that belongs to the class of cathinones. EPH is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.
Mechanism of Action
EPH works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. EPH acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
EPH has been shown to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and focus. EPH also increases heart rate, blood pressure, and body temperature. EPH has been shown to have a positive effect on mood and can improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using EPH in lab experiments include its simple synthesis method, its potential therapeutic applications, and its stimulant effect on the central nervous system. However, the limitations of using EPH in lab experiments include its potential for abuse and dependence, its side effects on the cardiovascular system, and its potential to interact with other medications.
Future Directions
Future research on EPH could focus on its potential as a treatment for ADHD, narcolepsy, depression, and anxiety. Additionally, research could focus on developing safer and more effective derivatives of EPH that have fewer side effects and lower potential for abuse and dependence. Further studies could also investigate the long-term effects of EPH use on the brain and the body.
In conclusion, EPH is a synthetic compound with potential therapeutic applications in various fields. Its stimulant effect on the central nervous system makes it a potential treatment for ADHD, narcolepsy, depression, and anxiety. However, its potential for abuse and dependence, as well as its side effects on the cardiovascular system, must be taken into consideration when using EPH in lab experiments. Future research on EPH could focus on developing safer and more effective derivatives and investigating its long-term effects.
Synthesis Methods
EPH is synthesized from 2-ethylpiperidine and 3,3-dimethylbutanone. The reaction is carried out in the presence of a catalyst and a reducing agent. The final product is purified using column chromatography. The synthesis of EPH is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
EPH has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. EPH has been shown to have a stimulant effect on the central nervous system, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPH has also been studied for its potential as an antidepressant and anxiolytic agent.
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-11-8-6-7-9-14(11)12(15)10-13(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAAWKXZHDGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)


![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)









